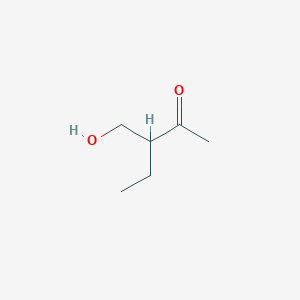

2-Ethyl-3-oxobutanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3-(hydroxymethyl)pentan-2-one |

InChI |

InChI=1S/C6H12O2/c1-3-6(4-7)5(2)8/h6-7H,3-4H2,1-2H3 |

InChI Key |

VIRLRDWLVKMFAA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)C(=O)C |

Origin of Product |

United States |

Strategic Methodologies for the Preparation and Derivatization of 2 Ethyl 3 Oxobutanol

Reductive Pathways to β-Hydroxy Ketones

Reductive strategies are central to the synthesis of β-hydroxy ketones. These methods involve the addition of hydrogen or hydride equivalents to carbonyl groups, transforming them into hydroxyl functionalities while preserving other reactive sites within the molecule.

The chemoselective reduction of β-keto esters to β-keto alcohols (where the ester group is reduced to an alcohol, and the ketone remains intact) is a specific and challenging transformation. For instance, the reduction of Ethyl 2-ethyl-3-oxobutanoate (PubChem CID 79065), a β-keto ester, to 2-Ethyl-3-oxobutanol would fall under this category.

Hydride reducing agents are commonly employed for the reduction of carbonyl compounds.

Lithium Aluminum Hydride (LAH): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing various functional groups, including esters and ketones masterorganicchemistry.comlumenlearning.com. While LAH typically reduces both the ketone and ester functionalities in β-keto esters to yield diols, chemoselective reduction of the ester group to a β-keto alcohol is possible under specific conditions. For example, treatment of potassium or lithium enolate anions of β-keto esters with aluminum hydride has been reported to chemoselectively reduce the ester group, affording β-keto alcohols in moderate yields jst.go.jp.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride (NaBH₄) is a milder reducing agent compared to LAH, generally known for its selective reduction of aldehydes and ketones to alcohols, with esters typically remaining unreactive under standard conditions lumenlearning.comthieme-connect.commasterorganicchemistry.com. Therefore, NaBH₄ is more commonly used for the chemoselective reduction of the ketone moiety in β-keto esters to produce β-hydroxy esters, rather than reducing the ester to an alcohol while leaving the ketone intact thieme-connect.comthieme-connect.comresearchgate.net.

Catalytic hydrogenation offers an alternative for the reduction of carbonyl groups. This method involves the addition of molecular hydrogen across a carbonyl bond in the presence of a metal catalyst.

For β-keto esters, catalytic hydrogenation can be employed for the reduction of the carbonyl group. For example, Noyori developed a powerful method for the asymmetric hydrogenation of β-keto esters using BINAP-Ru complexes, which can achieve asymmetric reduction accompanied by dynamic kinetic resolution organicchemistrydata.orgthieme-connect.de. This approach typically targets the ketone carbonyl, leading to β-hydroxy esters.

Certain catalysts, such as [Mn(I)-cinchona] complexes, have been shown to selectively reduce ketones while leaving other reducible functional groups, including esters, unaffected rsc.org. This chemoselectivity is crucial for obtaining β-hydroxy ketones from β-keto esters if the ketone group is the target for reduction.

The reduction of α-substituted β-keto aldehydes or ketones represents a direct route to β-hydroxy ketones. For instance, 2-Ethyl-3-oxobutanal (PubChem CID 15228410), an α-substituted β-keto aldehyde, can be a precursor to this compound.

Asymmetric transfer hydrogenation of α-alkyl-β-ketoaldehydes using Ru(II) complexes, such as the (R,R)-Teth-TsDPEN-Ru(II) complex, has been reported. This method preferentially reduces the aldehyde moiety, leading to the in situ formation of β-hydroxy ketone intermediates mdpi.comresearchgate.net. These intermediates can then be further reduced to diols, but the initial selective reduction of the aldehyde group to a hydroxyl group while retaining the ketone is relevant for the synthesis of β-hydroxy ketones.

Aldol (B89426) condensation reactions are fundamental carbon-carbon bond-forming reactions that produce β-hydroxy aldehydes or β-hydroxy ketones researchgate.netgoogle.com. These aldol products can then undergo subsequent reduction.

The crossed condensation of aldehydes and ketones, catalyzed by alkaline earth hydroxides, can yield β-hydroxy ketones google.com. For example, the reaction of an aldehyde with a ketone containing α-hydrogens can form a β-hydroxy ketone.

Subsequent reduction of the remaining carbonyl group in these aldol derivatives can lead to diols. However, if the aldol condensation product is a β-hydroxy aldehyde, its selective reduction to a β-hydroxy alcohol (which is a 1,3-diol) can be achieved. If the aldol product is a β-hydroxy ketone, selective reduction of the ketone carbonyl to a diol is also possible. The challenge lies in achieving selective reduction if another carbonyl group is present and needs to remain intact to form a β-hydroxy ketone.

The synthesis of chiral isomers of this compound requires enantioselective reduction methods.

Bioreductions: Microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), are widely used for the asymmetric reduction of prochiral carbonyl compounds. Baker's yeast can reduce β-keto esters to optically active β-hydroxy esters with high enantiomeric excess researchgate.netresearchgate.net. Studies have shown that various fungi, including Penicillium purpurogenum and Chlorella, can asymmetrically reduce ethyl 2-methyl-3-oxobutanoate to corresponding chiral β-hydroxy esters nih.govjst.go.jpnih.gov. While these examples focus on β-keto esters, the principle of enzymatic reduction for stereocontrol is applicable.

Asymmetric Catalytic Hydrogenation/Transfer Hydrogenation: Chiral transition metal catalysts are effective for enantioselective reductions. For example, Noyori's BINAP-Ru complexes are known for the asymmetric hydrogenation of β-keto esters organicchemistrydata.org. Furthermore, ruthenium(II) complexes have been successfully employed in asymmetric transfer hydrogenation (ATH) of α-alkyl-β-ketoaldehydes, yielding products with excellent enantioselectivities through dynamic kinetic resolution mdpi.comresearchgate.net.

Other Enantioselective Methods: The enantioselective Evans-Tishchenko reduction, catalyzed by lithium binaphtholate, can yield optically active mono-acyl protected 1,3-diols from achiral β-hydroxyketones nih.gov. Stereoselective reduction of β-hydroxy ketones to anti 1,3-diols using samarium diiodide has also been reported acs.org.

Enantioselective Reductions to Chiral this compound Isomers

Asymmetric Catalysis in Carbonyl Reduction

Asymmetric catalysis plays a crucial role in the stereoselective synthesis of chiral alcohols from prochiral carbonyl compounds. While direct examples of asymmetric reduction leading to this compound are less commonly reported in general literature, the principles are extensively applied to related β-keto esters, which can serve as precursors.

For instance, the asymmetric reduction of ethyl 3-oxobutanoate (ethyl acetoacetate) to ethyl (S)-3-hydroxybutanoate is a well-established biocatalytic process epa.govnih.govuni.lu. Similarly, the reduction of ethyl 2-methyl-3-oxobutanoate to the corresponding hydroxy esters, such as anti-(2S,3S)- and syn-(2S,3R)-ethyl 2-methyl-3-hydroxybutanoate, has been achieved using various microbial strains wikipedia.orgwikipedia.org. These transformations highlight the potential for achieving high enantiomeric and diastereomeric excesses in the reduction of β-keto functionalities, which could be adapted or modified for the synthesis of this compound or its direct precursors.

Biocatalytic Approaches (e.g., enzymatic transformations of related keto-esters)

Biocatalysis offers an environmentally benign and highly selective route for the synthesis of chiral compounds. Microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are widely employed for the asymmetric reduction of carbonyl groups fishersci.cauni.lu.

Studies have demonstrated the efficacy of various Chlorella strains in the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate. For example, Chlorella pyrenoidosa Chick reduced ethyl 2-methyl-3-oxobutanoate to a mixture of anti- and syn-hydroxy esters with notable enantiomeric excesses wikipedia.orgwikipedia.org.

Table 1: Biocatalytic Reduction of Ethyl 2-methyl-3-oxobutanoate by Chlorella Strains

| Chlorella Strain | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee%) for anti-isomer | Enantiomeric Excess (ee%) for syn-isomer | Chemical Yield (%) |

| C. pyrenoidosa Chick | 53/47 wikipedia.org | 89 wikipedia.org | >99 wikipedia.org | 17 wikipedia.org |

| C. vulgaris | Predominantly syn-isomer wikipedia.org | Low wikipedia.org | Low wikipedia.org | Low wikipedia.org |

| C. regularis | Predominantly syn-isomer wikipedia.org | Low wikipedia.org | Low wikipedia.org | Low wikipedia.org |

Carbon-Carbon Bond Forming Reactions Leading to this compound Scaffolds

The construction of the this compound scaffold often relies on fundamental carbon-carbon bond-forming reactions that establish the desired connectivity and functional group arrangement.

Controlled Aldol Additions for β-Hydroxy Carbonyl Formation

Aldol reactions are cornerstone transformations in organic synthesis for forming new carbon-carbon bonds, specifically leading to β-hydroxy carbonyl compounds fishersci.atuni.lu. The target molecule, 3-(hydroxymethyl)pentan-2-one (this compound), can conceptually be synthesized via an aldol addition.

A plausible synthetic route involves the aldol addition of pentan-2-one (PubChem CID 7895) with formaldehyde (B43269) (PubChem CID 712). The enolate of pentan-2-one, formed at the more substituted α-carbon (C3), would act as a nucleophile, attacking the electrophilic carbonyl of formaldehyde. This reaction would directly yield 3-(hydroxymethyl)pentan-2-one, the desired β-hydroxy ketone.

Conceptual Aldol Addition for this compound Synthesis

| Reactant 1 (Enolate Precursor) | Reactant 2 (Electrophile) | Product | Product Type |

| Pentan-2-one wikipedia.orgnih.gov | Formaldehyde wikipedia.orgfishersci.atscribd.combmrb.ionih.gov | 3-(hydroxymethyl)pentan-2-one vulcanchem.com | β-Hydroxy Ketone |

This strategy leverages the ability of ketones to form enolates and react with aldehydes, a common approach for building β-hydroxy carbonyl structures nih.govnih.govnih.gov.

Enolate Chemistry and Alkylation Strategies for Precursor Synthesis

Enolate chemistry provides a versatile platform for carbon-carbon bond formation through alkylation reactions fishersci.atscribd.comfishersci.ca. A key precursor to this compound, ethyl 2-ethyl-3-oxobutanoate (PubChem CID 79065), can be efficiently synthesized using enolate alkylation.

The preparation of ethyl 2-ethyl-3-oxobutanoate involves the deprotonation of ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate, PubChem CID 8868) with a strong base, such as sodium ethoxide, to generate a resonance-stabilized enolate anion mycocentral.euamericanelements.com. This enolate then undergoes an SN2 reaction with an alkyl halide, specifically ethyl iodide, leading to the alkylated β-keto ester.

Table 2: Synthesis of Ethyl 2-ethyl-3-oxobutanoate via Enolate Alkylation

| Starting Material | Reagent 1 (Base) | Reagent 2 (Alkylating Agent) | Product | Yield (%) |

| Ethyl 3-oxobutanoate fishersci.ca | Sodium ethoxide | Ethyl iodide | Ethyl 2-ethyl-3-oxobutanoate fishersci.ca | 80 mycocentral.eu |

This methodology is well-established for β-keto esters due to the enhanced acidity of their α-hydrogens, allowing for facile enolate formation and subsequent alkylation scribd.combmrb.iofishersci.ca.

Functional Group Interconversions Leading to the β-Hydroxy Ketone Motif

Functional group interconversion (FGI) is a fundamental concept in synthetic chemistry, involving the transformation of one functional group into another to achieve the desired molecular structure nih.govthegoodscentscompany.com. For this compound, FGIs can be employed to convert readily available precursors into the target β-hydroxy ketone motif.

A direct approach would be the selective reduction of the ester group in ethyl 2-ethyl-3-oxobutanoate (a β-keto ester) to a primary alcohol, while preserving the ketone functionality. This transformation would yield this compound. Such selective reductions often require specific reducing agents and controlled reaction conditions to differentiate between the ester and ketone carbonyls. For example, milder reducing agents or catalytic hydrogenation techniques can be explored for this purpose. The general principle of converting a carbonyl functionality (ester) to an alcohol is a common FGI in organic synthesis thegoodscentscompany.com.

Advanced Chemical Reactivity and Mechanistic Transformations of 2 Ethyl 3 Oxobutanol

Reactivity of the Ketone Moiety

Condensation Reactions Involving the Ketone Functionality

The ketone functionality in 2-Ethyl-3-oxobutanol, possessing α-hydrogens on both the methyl group (C1) and the chiral C3 carbon, renders it susceptible to various condensation reactions. A prominent class of such reactions is the aldol (B89426) condensation, where an enolate ion, formed from the deprotonation of an α-hydrogen, acts as a nucleophile to attack the carbonyl carbon of another aldehyde or ketone molecule. This process typically yields a β-hydroxy ketone or β-hydroxy aldehyde. sigmaaldrich.comwikipedia.orgbyjus.comlumenlearning.comlibretexts.orglibretexts.org

While this compound itself is a β-hydroxy ketone, it can participate in condensation reactions either as the enolate donor or as the electrophilic carbonyl acceptor. For instance, the α-hydrogens adjacent to the ketone group can be deprotonated under basic conditions to form an enolate. This enolate can then react with another carbonyl compound (e.g., an aldehyde or another molecule of this compound) to form a new carbon-carbon bond.

A common subsequent step for β-hydroxy ketones formed via aldol reactions is dehydration, which leads to the formation of α,β-unsaturated ketones (enones). This elimination of water is often thermodynamically favored, especially when driven by heating, due to the formation of a conjugated system. sigmaaldrich.comwikipedia.orglumenlearning.comlibretexts.orglibretexts.org

Intramolecular aldol condensation is also a significant pathway for molecules containing two carbonyl groups, leading to the formation of cyclic β-hydroxy ketones, typically five- or six-membered rings. libretexts.orglibretexts.orgfiveable.me Although this compound does not inherently possess two ketone groups, its structure with both a ketone and a hydroxyl functionality could, under specific conditions (e.g., after oxidation of the alcohol to a carbonyl), be engineered to participate in such cyclizations. Related condensation reactions involving ketones and formaldehyde (B43269) have been observed, where hydroxymethyl groups are introduced at α-positions to the ketone, as seen in the reaction of pentane-2,4-dione with formaldehyde to yield 3,3-bis-(hydroxymethyl)pentane-2,4-dione. smolecule.comrsc.org

Stereochemical Aspects in Transformations

The presence of a chiral center at the C3 position of this compound (3-(hydroxymethyl)pentan-2-one) means that its transformations often involve intricate stereochemical considerations, leading to diastereoselective and enantioselective outcomes. nih.gov

Diastereoselective and Enantioselective Reactions

Transformations involving this compound can be designed to control the formation of new chiral centers or to influence the stereochemistry of existing ones. A well-studied class of stereoselective reactions relevant to β-hydroxy ketones is their reduction to 1,3-diols. These reductions are critical in complex organic synthesis, particularly for polyketide natural products, where precise control over multiple contiguous stereocenters is paramount. youtube.comrsc.org

Notable examples include the Narasaka reduction, which typically yields 1,3-syn diols from β-hydroxy ketones, and reductions using reagents like samarium diiodide, which can favor the formation of anti 1,3-diols. youtube.comcapes.gov.bracs.org The high diastereoselectivity observed in these reactions is often attributed to the formation of conformationally constrained cyclic intermediates, such as six-membered ring chelates, when Lewis acids like boron or titanium are employed. youtube.comcapes.gov.br These chelates bias the approach of the reducing agent, dictating the stereochemical outcome.

While this compound already possesses a chiral center, the ketone group can be stereoselectively reduced, creating a second chiral center and thus a diastereomeric product. The relative stereochemistry (syn or anti) between the original C3 chiral center and the newly formed C2 hydroxyl group can be controlled. For instance, the synthesis of nonracemic β-hydroxy ketones from homopropargylic alcohols through intramolecular hydrosilation also demonstrates methods to achieve stereocontrol in the formation of these compounds. acs.orgacs.org

Chiral Derivatization for Stereochemical Assignment

Accurate assignment of the absolute and relative stereochemistry of this compound and its transformation products is crucial for understanding their properties and for synthetic applications. Chiral derivatization, coupled with spectroscopic techniques, is a powerful tool for this purpose. rsc.orgnih.govacs.orgfigshare.comresearchgate.netnih.govscience.govnih.govresearchgate.netnih.govbeilstein-journals.orgresearchgate.netscience.govresearchgate.net

Mosher's Ester Analysis: This method is widely employed for determining the absolute configuration of chiral secondary alcohols. It involves reacting the chiral alcohol with enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form diastereomeric Mosher esters. nih.govscience.govnih.govresearchgate.netresearchgate.net The differences in chemical shifts (Δδ values) observed in the ¹H NMR spectra of these diastereomers provide information about the spatial arrangement of groups around the chiral center, allowing for the deduction of its absolute configuration. This technique can also be adapted for primary alcohols with chiral centers located at a distance from the hydroxyl group. researchgate.net

Acetonide Formation: For compounds containing 1,3-diol moieties, which can be derived from the stereoselective reduction of β-hydroxy ketones, acetonide formation is a valuable method for assigning relative stereochemistry. rsc.orgnih.govpearson.com The formation of a cyclic acetonide (e.g., by reaction with acetone (B3395972) under acid catalysis) locks the conformation of the diol, and the characteristic chemical shifts of the quaternary and methyl groups in the ¹³C NMR spectrum can differentiate between syn and anti relative configurations. rsc.orgnih.gov Furthermore, analysis of coupling constants in the ¹H NMR spectra of these acetonides can provide additional insights into their relative stereochemistry. nih.gov

¹H NMR ABX Analysis: For β-hydroxy ketones, a simple ¹H NMR ABX analysis can be used to assign stereochemistry by inspecting the ABX patterns of the α-methylene unit. This method is particularly effective when the β-hydroxy ketone is derived from an α-methyl aldehyde with a β-branch, as this structural feature leads to distinguishable average chemical environments for the diastereotopic protons. nih.govacs.orgfigshare.comnih.gov Given the structure of this compound with its chiral C3 and adjacent C1 methyl group, this analytical approach could be applied to its diastereomers or derivatives.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the complete structure of organic molecules, offering detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) ucl.ac.uksavemyexams.com.

The ¹H NMR spectrum of 2-Ethyl-3-oxobutanol (3-(hydroxymethyl)pentan-2-one) would reveal distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron density around each proton, with deshielded protons appearing at higher chemical shift (downfield) values oregonstate.eduoregonstate.edulibretexts.org. Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton, with signals appearing over a broader range of chemical shifts, particularly sensitive to the presence of electronegative atoms and hybridization states ucl.ac.uksavemyexams.comoregonstate.edulibretexts.orgoregonstate.edu.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CH₃ (ketone) | 2.15 – 2.25 | s | 3H | H_a |

| CH₂ (ethyl) | 1.60 – 1.80 | m | 2H | H_b |

| CH₃ (ethyl) | 0.90 – 1.00 | t | 3H | H_c |

| CH (methine) | 2.60 – 2.80 | m | 1H | H_d |

| CH₂OH (methylene) | 3.60 – 3.80 | dd (diastereotopic) | 2H | H_e |

| OH (hydroxyl) | 2.50 – 3.50 | br s | 1H | H_f |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and are illustrative. Actual values may vary depending on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

| C=O (ketone) | 208 – 212 | C_b |

| CH₂OH (methylene) | 60 – 65 | C_d |

| CH (methine) | 45 – 50 | C_c |

| CH₃ (ketone) | 25 – 30 | C_a |

| CH₂ (ethyl) | 20 – 25 | C_e |

| CH₃ (ethyl) | 10 – 15 | C_f |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and are illustrative. Actual values may vary depending on solvent, concentration, and temperature.

To unequivocally assign complex spectra and establish through-bond connectivities, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY) would reveal correlations between coupled protons. For this compound, COSY would show cross-peaks between the ethyl CH₂ and CH₃ protons, the methine CH and the ethyl CH₂ protons, and the methine CH and the CH₂OH protons. This helps in tracing proton spin systems libretexts.org.

Heteronuclear Single Quantum Coherence (HSQC) provides correlations between directly bonded carbons and protons. This experiment would link each ¹H signal to its corresponding ¹³C signal, confirming the CH₃, CH₂, and CH assignments libretexts.org.

While specific data for this compound is not available, dynamic NMR (DNMR) studies could be employed if the molecule exhibits conformational isomerism or internal rotations that are slow on the NMR timescale. Such studies involve acquiring NMR spectra at varying temperatures to observe changes in signal shape (e.g., broadening and coalescence) that indicate a dynamic process. For this compound, restricted rotation around C-C bonds, particularly those adjacent to the chiral center or the carbonyl group, could potentially be investigated, providing insights into the molecule's conformational preferences and energy barriers.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies libretexts.orgpressbooks.pubudel.eduvscht.czorgchemboulder.com.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200 – 3600 | Strong, broad band (due to hydrogen bonding) libretexts.orgpressbooks.pubudel.eduvscht.cz |

| C-H (alkane) | 2850 – 3000 | Medium to strong, multiple bands |

| C=O (ketone) | 1700 – 1725 | Strong, sharp band libretexts.orgpressbooks.pubudel.eduvscht.cz |

| C-O (alcohol) | 1000 – 1220 | Strong band |

The broadness of the O-H stretch signal would indicate the presence of hydrogen bonding, a common intermolecular interaction for alcohols in condensed phases libretexts.orgpressbooks.pubudel.edu. The strong absorption around 1700-1725 cm⁻¹ would definitively confirm the presence of the ketone carbonyl group libretexts.orgpressbooks.pubudel.eduvscht.cz.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns, which can be used to deduce structural features jove.comwikipedia.orglibretexts.orgslideshare.net. For this compound (C₆H₁₂O₂), the molecular ion (M⁺) would be observed at m/z 116.

Expected Fragmentation Pathways:

Alpha-cleavage (α-cleavage): This is a prominent fragmentation pathway for both ketones and alcohols jove.comlibretexts.orgslideshare.netrutgers.edu.

Cleavage adjacent to the carbonyl group: Loss of CH₃ (m/z 116 - 15 = 101) or loss of the larger alkyl group (CH(CH₂OH)CH₂CH₃) (m/z 116 - 73 = 43, acylium ion CH₃C≡O⁺). The m/z 43 peak (CH₃CO⁺) is often a base peak in methyl ketones jove.comlibretexts.orgslideshare.net.

Cleavage adjacent to the hydroxyl group: Loss of CH₂CH₃ (m/z 116 - 29 = 87) or loss of CH₃CO-CH-CH₂CH₃ (m/z 116 - 71 = 45, CH₂OH⁺).

Dehydration: Alcohols commonly undergo loss of a water molecule (H₂O, 18 amu) from the molecular ion, leading to an [M-18]⁺ peak (m/z 116 - 18 = 98) libretexts.orgslideshare.netrutgers.edu.

McLafferty Rearrangement: Ketones with a γ-hydrogen (hydrogen on the carbon three atoms away from the carbonyl) can undergo McLafferty rearrangement jove.comwikipedia.orglibretexts.orgslideshare.netrutgers.edu. For this compound, a γ-hydrogen is present on the terminal CH₃ of the ethyl group relative to the ketone carbonyl. This rearrangement would lead to a neutral alkene and a radical cation. The fragment would be at m/z 74 (CH₃C(=O)CH=CHOH⁺).

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Bond lengths and angles: Precise measurements of interatomic distances and angles, revealing the exact geometry of the molecule iastate.edujove.com.

Molecular conformation: The spatial arrangement of atoms, including any preferred conformations in the solid state jove.com.

Intermolecular interactions: Identification of hydrogen bonding networks or other weak interactions that influence crystal packing orgchemboulder.comjove.com.

Absolute configuration: If the molecule is chiral (which this compound is, due to the methine carbon bearing four different groups), X-ray crystallography with anomalous dispersion can determine its absolute stereochemistry caltech.edu.

The ability to obtain high-quality single crystals is a prerequisite for X-ray crystallography, and the success of this technique is highly dependent on the compound's ability to form such crystals jove.com.

Chiroptical Methods for Stereochemical Purity Assessment (if applicable)

The chemical compound this compound (PubChem CID: 270299), also known by its IUPAC name 3-(hydroxymethyl)pentan-2-one, possesses a chiral center at the carbon atom bearing the ethyl group. This inherent chirality means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. Consequently, chiroptical methods are highly applicable and crucial for assessing the stereochemical purity and determining the absolute configuration of enantiomerically enriched or pure samples of this compound.

Principles of Chiroptical Methods

Chiroptical methods rely on the differential interaction of chiral molecules with plane-polarized or circularly polarized light. The primary techniques employed for stereochemical purity assessment include polarimetry (measurement of optical rotation) and circular dichroism (CD) spectroscopy.

Optical Rotation

Optical rotation, measured by a polarimeter, quantifies the extent to which a chiral substance rotates the plane of plane-polarized light. The specific rotation ([α]D) is a characteristic physical property of a chiral compound and is dependent on factors such as temperature, solvent, concentration, and wavelength of light (typically the D-line of a sodium lamp, 589 nm). For a pure enantiomer, the specific rotation has a characteristic value. The enantiomeric excess (ee) of a sample, which indicates the proportion of one enantiomer over the other, can be determined by comparing the observed specific rotation of a sample to that of a pure enantiomer orgsyn.org.

The formula for calculating enantiomeric excess (ee) using optical rotation is:

Where:

is the specific rotation of the sample.

is the specific rotation of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength nih.gov. CD signals are observed when a chromophore (a light-absorbing group) is either inherently chiral or is located within the chiral environment of the molecule. For this compound, the ketone (carbonyl) group acts as a chromophore, and its interaction with the chiral center would give rise to characteristic CD signals, particularly in the ultraviolet (UV) region. The sign and magnitude of the CD Cotton effect (a characteristic shape in the CD spectrum) can provide information about the absolute configuration of the chiral center nih.gov. Vibrational Circular Dichroism (VCD), which uses infrared light, can also be employed for structural studies of small organic molecules nih.gov.

Stereochemical Purity Assessment and Research Findings

While this compound is definitively a chiral compound suitable for chiroptical analysis, specific detailed research findings, including experimental optical rotation values or comprehensive CD spectra for its enantiomers, are not extensively documented in the readily available literature. However, the principles and methodologies applied to structurally analogous chiral β-hydroxy ketones and β-keto esters provide a clear framework for how such analyses would be conducted for this compound.

For instance, studies on related compounds like ethyl 2-methyl-3-oxobutanoate (PubChem CID: 609-14-3) and its reduced forms, ethyl 2-methyl-3-hydroxybutanoate, frequently report the use of optical rotation and chiral chromatography (e.g., chiral HPLC or GC) to determine enantiomeric excess and diastereomeric excess tandfonline.comtandfonline.comtandfonline.com. These techniques are routinely used to validate the stereoselectivity of synthetic routes, including enzymatic reductions or asymmetric syntheses, which are common pathways to obtain enantiomerically enriched chiral building blocks tandfonline.comkaist.ac.krethz.chgoogle.com.

The absence of specific published data for this compound suggests that its chiroptical properties may not have been a primary focus of reported studies, or that its enantiomerically pure forms are not widely synthesized or characterized in the academic literature. Should enantiomerically pure samples of this compound become available, their chiroptical characterization would involve:

Measurement of Specific Rotation : Determining the specific rotation in a suitable solvent at a defined temperature and wavelength. This value would serve as a benchmark for assessing the enantiomeric purity of other samples.

Circular Dichroism Spectroscopy : Obtaining CD spectra across the UV-Vis range to identify characteristic Cotton effects associated with the chiral ketone chromophore and to aid in the assignment of absolute configuration, potentially through comparison with computational predictions or known chiral analogs.

Chiral Chromatography : Utilizing chiral stationary phases in HPLC or GC to directly separate and quantify the individual enantiomers, providing a direct measure of enantiomeric excess (ee) orgsyn.orgtandfonline.comtandfonline.com.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 3 Oxobutanol

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental for elucidating the electronic structure and thermodynamic stability of molecules. These methods solve the Schrödinger equation (or approximations thereof) to determine molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) is a widely employed quantum mechanical method for investigating the electronic structure of many-body systems, including atoms, molecules, and solids idosr.org. It is particularly valuable for optimizing molecular structures, analyzing reaction mechanisms, and predicting molecular characteristics idosr.orgrsc.org. For 2-Ethyl-3-oxobutanol, DFT studies would typically focus on determining its most stable ground state geometry, which involves optimizing bond lengths, bond angles, and dihedral angles.

Key properties derived from DFT calculations include:

Molecular Geometry: DFT can accurately predict the equilibrium geometry of the molecule, identifying the most stable arrangement of atoms.

Electronic Properties: Calculations of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's reactivity, electron distribution, and charge transfer characteristics researchgate.netresearchgate.netresearchgate.netdergipark.org.tr. The energy gap between HOMO and LUMO is often correlated with chemical hardness and reactivity researchgate.netresearchgate.net.

Vibrational Frequencies: DFT calculations can predict vibrational frequencies, which are essential for confirming optimized geometries as true minima (absence of imaginary frequencies) and for predicting infrared (IR) spectra montana.edu.

Ab initio methods, meaning "from the beginning," are quantum chemical approaches that derive directly from fundamental physical principles, without empirical parameters. These methods systematically approximate the solution to the Schrödinger equation, allowing for high accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn, e.g., MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)) montana.eduucsb.edu.

For this compound, ab initio calculations would be employed to:

Obtain Highly Accurate Energies: Methods like MP2 and CCSD(T) are known for providing more accurate correlation energies compared to DFT, which is crucial for precise energy comparisons between different conformers or reaction intermediates ucsb.eduuc.pt.

Refine Geometries: While DFT provides good geometries, higher-level ab initio methods can offer further refinement, especially for systems with complex electronic structures or subtle intermolecular interactions ucsb.eduwayne.edu.

Benchmark DFT Results: Ab initio calculations, particularly coupled cluster methods with large basis sets, are often used as benchmarks to assess the accuracy of more computationally efficient DFT methods for specific systems or properties ucsb.edu.

The choice of basis set is critical in ab initio calculations, with larger basis sets generally leading to higher accuracy but also significantly increased computational cost montana.eduucsb.edu. For example, the MP2/cc-pVTZ level is often cited for providing good geometries and predicting IR spectra for many molecules ucsb.edu.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, such as this compound, can exist in multiple three-dimensional arrangements known as conformers. Conformational analysis aims to identify these stable conformers and their relative energies, as molecular conformation can significantly influence chemical reactivity, molecular binding, and biological activity mun.ca.

Conformational Search Methods: Computational methods systematically search the potential energy surface to locate energy minima corresponding to stable conformers. This can involve systematic scans of dihedral angles or more advanced algorithms like replica-exchange molecular dynamics mun.ca.

Molecular Dynamics (MD) Simulations: MD simulations track the time-evolution of a molecular system by solving Newton's equations of motion for atoms. This allows for the exploration of conformational space, particularly for flexible molecules, and provides insights into their dynamic behavior at a given temperature mun.calambris.comresearchgate.net. MD simulations can be performed in explicit solvent models to account for solvent effects on conformational preferences mun.caresearchgate.net. For this compound, MD simulations would reveal the most probable conformations in different environments (e.g., gas phase, solution) and the transitions between them.

Elucidation of Reaction Mechanisms and Transition State Characterization via Computational Modeling

Computational modeling is indispensable for understanding the intricate details of chemical reactions involving compounds like this compound. It allows researchers to map out reaction pathways, identify transient intermediates, and characterize transition states.

Reaction Pathway Exploration: Computational methods can explore potential energy surfaces to find the lowest energy path connecting reactants to products.

Transition State (TS) Identification: Transition states represent the highest energy points along a reaction pathway, and their characterization is crucial for determining activation energies and reaction rates montana.edu. Computational techniques can locate these saddle points on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations can be performed to confirm that it connects the desired reactants and products, providing a detailed pathway of atomic movements during the reaction.

Kinetic and Thermodynamic Parameters: From the energies of reactants, products, and transition states, computational models can predict activation energies, reaction enthalpies, and reaction rates, offering a deeper understanding of the reaction's feasibility and kinetics wisc.eduresearchgate.netresearchgate.net.

For a molecule like this compound, which contains both ketone and alcohol functionalities, computational studies could investigate various reactions, such as tautomerization, oxidation, reduction, or condensation reactions, by identifying their respective transition states and energy barriers.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation and to aid in spectral assignment.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies and intensities, which directly correspond to peaks in an IR spectrum montana.edu. This allows for the identification of characteristic functional group vibrations (e.g., C=O stretch, O-H stretch in this compound) and can help in confirming molecular structure copernicus.orgresearchgate.net.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), providing insights into electronic transitions within the molecule rsc.orgresearchgate.netchemrxiv.org. This is particularly useful for understanding the chromophoric properties of this compound, especially if it undergoes keto-enol tautomerization which could affect its UV-Vis profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict NMR chemical shifts, which are highly sensitive to the local electronic environment of nuclei. These predictions can be invaluable for structural elucidation, especially for complex molecules or when experimental data is ambiguous.

Validation against experimental data is a critical step in computational spectroscopy. Discrepancies between predicted and experimental spectra can sometimes arise from solvent effects, crystal packing, or limitations of the computational method, necessitating further refinement of the model or experimental conditions .

Intermolecular Interactions and Solvent Effects through Computational Models

Intermolecular interactions and the influence of the solvent environment significantly affect a molecule's properties and reactivity. Computational models provide various approaches to account for these effects.

Continuum Solvent Models: These models treat the solvent as a continuous dielectric medium surrounding the solute molecule. Popular continuum models, such as the Polarizable Continuum Model (PCM) and Conductor-like Screening Model (COSMO), calculate electrostatic interactions between the solute and the solvent based on the solvent's dielectric properties idosr.org. These models are computationally efficient and are widely used to predict solvation-free energies, reaction energies in solution, and solvent effects on spectroscopic properties idosr.org. For this compound, continuum models could be used to study how solvent polarity affects its conformational preferences or the stability of its tautomeric forms.

Explicit Solvent Models (Molecular Dynamics): For a more detailed understanding of specific intermolecular interactions, explicit solvent models are employed, typically within molecular dynamics simulations mun.cautwente.nl. In these simulations, individual solvent molecules are included in the simulation box, allowing for the direct observation and quantification of specific interactions like hydrogen bonding, van der Waals forces, and π-π stacking utwente.nlacs.org. This approach provides a more realistic representation of the solvent environment and is crucial for studying dynamic processes, binding events, or reactions where specific solvent-solute interactions are paramount. For this compound, explicit solvent MD could reveal the nature and strength of hydrogen bonds formed between the hydroxyl and carbonyl groups of the molecule and surrounding solvent molecules.

Understanding these interactions is vital for predicting solubility, designing synthetic routes, and comprehending biological activity. For instance, hydrogen bonding can significantly influence the stability of different tautomeric forms or the course of a reaction researchgate.net.

Role of 2 Ethyl 3 Oxobutanol in Advanced Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The β-hydroxy ketone moiety is a common structural motif found in a wide array of natural products, including polyketides and macrolides, many of which exhibit significant biological activity. organic-chemistry.org Consequently, molecules like 2-Ethyl-3-oxobutanol are valuable starting materials or key intermediates in the total synthesis of such compounds.

The synthetic utility of this scaffold arises from the strategic positioning of its two functional groups. The hydroxyl group can direct stereoselective reactions, act as a protecting group, or be transformed into other functionalities. The ketone provides a site for nucleophilic attack, enolate formation, or rearrangement reactions.

Research Findings on Related β-Hydroxy Ketones:

| Precursor Class | Transformation | Target Molecule Class | Significance |

| Chiral β-Hydroxy Ketones | Desymmetrization of 1,3-diketones | Natural Products | Provides efficient access to all-carbon quaternary stereocenters and multiple stereogenic centers. researchgate.net |

| β-Hydroxy Esters | N-heterocyclic carbene-catalyzed reactions | Bioactive Molecules | Allows for highly enantioselective synthesis of precursors for widely found natural products. organic-chemistry.org |

| Acyclic β-Hydroxy Ketones | Intramolecular cyclization | Polyketides | Forms the core structure of many complex polyketide natural products. |

Although direct examples of this compound in total synthesis are not extensively documented, its structure is analogous to intermediates generated in aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in the synthesis of natural products. ncert.nic.in

Building Block for the Construction of Diverse Organic Frameworks

Organic building blocks are fundamental components used in the modular assembly of more complex molecular architectures, such as metal-organic frameworks (MOFs) and other supramolecular structures. The dual functionality of this compound makes it an intriguing candidate for the synthesis of novel organic linkers and nodes for such frameworks.

The hydroxyl and keto groups can be independently or concertedly modified to introduce points of connection. For instance, the hydroxyl group could be esterified to attach to a metal-organic cluster, while the ketone could be converted into a heterocyclic ring system, thereby creating a rigid, multifunctional linker.

Potential Transformations of this compound for Framework Synthesis:

Conversion to Heterocycles: Reaction of the β-hydroxy ketone moiety can lead to the formation of various heterocycles like pyrans, pyridines, and oxazoles, which are common components of organic frameworks. researchgate.net

Derivatization to Polydentate Ligands: The core structure can be elaborated through reactions at both the hydroxyl and keto positions to create ligands capable of binding to multiple metal centers.

Formation of Boron-Nitrogen Heterocycles: β-hydroxy hydrazides, which can be derived from β-hydroxy ketones, react with 2-formylphenylboronic acid to form stable diazaborine (B1195285) heterocycles, useful in constructing bioconjugates and other complex architectures. nih.gov

Applications in Stereoselective Synthesis for Chiral Target Molecules

The synthesis of enantiomerically pure compounds is a critical objective in modern organic chemistry, particularly for the development of pharmaceuticals. β-Hydroxy ketones are pivotal intermediates in many stereoselective synthetic routes. The hydroxyl and ketone groups in this compound are positioned at adjacent stereocenters, making it a valuable target for stereoselective synthesis and a useful chiral building block for subsequent transformations.

Various methods have been developed for the stereoselective synthesis of β-hydroxy ketones, including:

Asymmetric Aldol Reactions: The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds with high stereocontrol. ncert.nic.in

Enzymatic Reductions: Biocatalytic methods, such as the use of carbonyl reductases or whole-cell systems like baker's yeast, can reduce β-diketones or prochiral ketones to enantiomerically enriched β-hydroxy ketones. elsevierpure.com

Desymmetrization: The desymmetrization of prochiral 1,3-diketones via catalytic hydrogenation can yield chiral cis-β-hydroxy ketones with high enantioselectivity. researchgate.net

Once obtained in a stereochemically pure form, chiral this compound can be used to transfer its stereochemical information to new stereocenters in a target molecule.

Examples of Stereoselective Syntheses Involving β-Hydroxy Ketone Scaffolds:

| Method | Substrate | Product | Key Feature |

| Asymmetric Hydrosilylation | 2,2-Difluoro-1,3-diketones | α,α-Difluoro-β-hydroxyketones | Achieves high yields with up to 99% enantiomeric excess (ee). researchgate.net |

| Microbial Reduction | Ethyl acetoacetate (B1235776) | (S)-Ethyl 3-hydroxybutanoate | High enantiomeric excess (96% ee) achieved using high-temperature yeast. elsevierpure.com |

| Chiral Auxiliary Approach | Ethyl-2-methyl-3-oxobutanoate | Chiral α-SCF3-β-Ketoesters | Generates enantiopure products featuring a quaternary stereocenter. mdpi.com |

Utilization in Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. researchgate.net This approach minimizes waste, reduces reaction times, and simplifies purification processes. The bifunctional nature of this compound makes it an ideal substrate for designing such elegant and atom-economical reaction sequences.

A reaction initiated at one of the functional groups of this compound can trigger a subsequent transformation at the other, leading to the rapid construction of complex molecular architectures. For example, an initial reaction at the ketone could be followed by an intramolecular cyclization involving the hydroxyl group.

Potential Cascade/Multicomponent Reactions Involving a β-Hydroxy Ketone Scaffold:

A³-Based Cascade Reactions: A four-component reaction involving a 1,2-amino alcohol, a ketone (like this compound), formaldehyde (B43269), and an alkyne can lead to the synthesis of complex spirocycles. mdpi.com

Synthesis of 4H-Pyrans: A three-component cyclocondensation of an aldehyde, malononitrile, and a β-ketoester (a derivative of a β-hydroxy ketone) can efficiently produce polyfunctionalized 4H-pyrans. scielo.org.mx

Domino Synthesis of Spiroheterocycles: The hetero-Diels–Alder reaction can be the initiating step in a domino sequence involving β-hydroxyketone-derived intermediates to form complex spiroheterocycles. mdpi.com

The ketone carbonyl group in such scaffolds is an ideal site for initiating both aldol reactions and subsequent aldol-cascade reactions. researchgate.net

Development of New Synthetic Methodologies Featuring the β-Hydroxy Ketone Scaffold

The unique reactivity of the β-hydroxy ketone motif continues to inspire the development of novel synthetic methodologies. Research in this area focuses on discovering new ways to form this scaffold and new transformations that exploit its inherent functionality.

Recent advancements include:

Novel Synthesis Routes: Methods such as the hydration of activated olefins, chromium(III) chloride-catalyzed Michael-type additions, and the conversion of isoxazolines provide new entries to β-hydroxy ketones. organic-chemistry.orgresearchgate.net

Oxidative Reactions: The oxidation of β-hydroxy ketones using reagents like o-iodoxybenzoic acid (IBX) provides a high-yielding route to valuable β-diketones. mdpi.com

Ring Expansion Reactions: Alkyl 2-diazo-3-oxoalkanoates can generate ketenes that undergo electrophilic ring expansion with aziridines to afford oxazoline (B21484) derivatives, showcasing a novel transformation of a β-keto functional group. beilstein-journals.org

These new methodologies not only expand the toolbox of synthetic chemists but also open up new avenues for the application of molecules like this compound in the synthesis of novel compounds with potentially valuable properties.

Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture and quantifying the purity of a target compound. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds like 2-Ethyl-3-oxobutanol. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. A patent for preparing β-hydroxy-ketones mentions the use of gas chromatography to analyze reaction conversion, highlighting its utility in this context. google.com Headspace GC coupled with Mass Spectrometry (GC-MS) is a particularly powerful method for identifying and quantifying ketone bodies in various matrices. oup.comnih.gov For purity assessment, a Flame Ionization Detector (FID) is commonly used due to its reliability and broad sensitivity to organic compounds.

Below are typical starting parameters for developing a GC method for this compound analysis.

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | Provides high-resolution separation of analytes. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 50 °C hold for 2 min, ramp 10 °C/min to 250 °C | Separates compounds based on boiling point. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and quantification. |

High-Performance Liquid Chromatography (HPLC) is a complementary technique suitable for compounds that may be less volatile or prone to degradation at the high temperatures used in GC. HPLC separates compounds based on their interactions with a solid stationary phase while being carried by a liquid mobile phase. For aldol (B89426) products, which are structurally analogous to this compound, HPLC is frequently used to determine purity and, in the case of chiral synthesis, diastereomeric and enantiomeric ratios. nih.gov Methods often employ reverse-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the ketone functional group possesses a chromophore.

The following table outlines a general-purpose HPLC method applicable to the analysis of β-hydroxy ketones.

| Parameter | Typical Setting | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol) | Elutes compounds of varying polarities from the column. |

| Flow Rate | 1.0 mL/min | Maintains consistent and reproducible retention times. |

| Column Temp. | 30 °C | Ensures reproducible chromatography by controlling viscosity. |

| Detector | UV-Vis Detector (e.g., at 215 nm or 254 nm) | Quantifies the analyte based on its UV absorbance. researchgate.netrsc.org |

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Spectroscopic methods allow for the real-time, in-situ monitoring of chemical reactions, providing valuable data on reaction kinetics, the formation of intermediates, and the consumption of starting materials without the need for sample extraction. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for monitoring the progress of reactions like the aldol condensation used to synthesize this compound. epa.govacs.org By setting up the reaction directly within an NMR tube, spectra can be acquired at regular intervals. epa.gov Researchers can track the reaction by observing the decrease in the signal intensity of the starting materials' characteristic peaks (e.g., the aldehydic proton of a starting aldehyde) and the corresponding increase in the intensity of the product's unique signals (e.g., the newly formed hydroxyl proton and the methine proton at the stereocenter of this compound). nih.gov This non-invasive method is crucial for optimizing reaction conditions and understanding mechanistic pathways. acs.orgrsc.org

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is another key tool for reaction monitoring. It works by detecting the characteristic vibrational frequencies of functional groups. In the synthesis of this compound, the reaction can be followed by observing the appearance of a broad absorption band characteristic of the O-H bond in the alcohol functional group, typically around 3200-3600 cm⁻¹. pressbooks.pub Simultaneously, one can monitor the carbonyl (C=O) stretching frequency. The position of the C=O peak for a saturated ketone like this compound is expected around 1715 cm⁻¹. pressbooks.pub This allows for the direct observation of the product's key functional groups as they form.

The table below summarizes the key IR absorptions that would be monitored during the synthesis of this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Hydroxyl (O-H) | 3200 - 3600 (broad) | Appearance indicates the formation of the alcohol group in the product. pressbooks.pubchemrxiv.org |

| Carbonyl (C=O) | ~1715 | Appearance and shift from starting material carbonyls confirm product formation. pressbooks.pub |

| Alkyl (C-H) | 2850 - 3000 | Changes in this region can reflect the conversion of reactants to the product structure. |

Emerging Research Frontiers and Future Perspectives in 2 Ethyl 3 Oxobutanol Chemistry

Development of Sustainable and Green Synthetic Routes

The development of sustainable and green synthetic routes for chemical compounds is a critical area of modern chemistry, aiming to minimize environmental impact and maximize resource efficiency. For 2-Ethyl-3-oxobutanol, specific green synthetic methodologies are not extensively documented in current research. Future efforts in this domain could focus on:

Catalytic Processes: Exploring heterogeneous or homogeneous catalysis to reduce reaction temperatures, pressures, and the need for stoichiometric reagents. This could involve metal-organic frameworks (MOFs), zeolites, or benign metal catalysts.

Solvent-Free or Green Solvent Reactions: Investigating synthesis in the absence of traditional organic solvents, or utilizing environmentally friendly alternatives such as water, supercritical carbon dioxide, or deep eutectic solvents (DESs). While some studies have explored green synthesis of derivatives of oxobutanoates using nanocatalysts in aqueous media researchgate.net, direct application to this compound remains an open area.

Atom Economy and Waste Minimization: Designing synthetic pathways that incorporate most or all of the starting materials into the final product, thereby reducing byproduct formation. This could involve cascade reactions or multicomponent reactions.

Chemoenzymatic Synthesis and Biocatalysis for Enhanced Selectivity

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers significant advantages in achieving high regio- and stereoselectivity, often under mild reaction conditions. While numerous studies have demonstrated the successful biocatalytic reduction of related β-keto esters, such as ethyl 3-oxobutanoate, to their corresponding chiral hydroxy esters with high enantiomeric excess researchgate.netoup.comresearchgate.nettandfonline.comtandfonline.comtandfonline.comjmb.or.krresearchgate.net, direct applications to this compound are not widely reported.

Future research could explore:

Enzymatic Reduction: Identifying or engineering ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) capable of selectively reducing the ketone group of this compound to yield chiral diols. This would be particularly valuable given the presence of a pre-existing hydroxyl group, which could influence the stereochemical outcome.

Enzymatic Oxidation: Investigating enzymes that could selectively oxidize the hydroxyl group to the ketone, or introduce additional hydroxyl groups with precise stereocontrol.

Whole-Cell Biotransformations: Utilizing whole microbial cells (e.g., yeast or bacteria) as biocatalysts, potentially simplifying the process by eliminating the need for enzyme isolation and cofactor regeneration. Studies on ethyl 3-oxobutanoate have shown high enantiomeric excesses (ee) and reusability of immobilized baker's yeast oup.comresearchgate.net. This suggests a promising avenue for this compound.

Exploration of Novel Reactivity and Unprecedented Transformations

The dual functionality of this compound, possessing both a ketone and a hydroxyl group, presents a rich platform for diverse chemical transformations. However, the exploration of its novel or unprecedented reactivity is not extensively detailed in current literature. Potential areas for future investigation include:

Intramolecular Cyclization Reactions: The proximity of the hydroxyl and ketone groups could facilitate intramolecular reactions, leading to the formation of cyclic or heterocyclic structures. For instance, intramolecular hemiacetal or hemiketal formation, or more complex cyclizations under specific catalytic conditions.

Selective Functionalization: Developing methods for the selective modification of either the ketone or the hydroxyl group without affecting the other, or for sequential transformations that leverage their interplay.

Rearrangement Reactions: Investigating conditions that induce skeletal rearrangements, potentially leading to new structural motifs with different properties.

C-H Activation: Exploring direct C-H functionalization strategies at positions adjacent to the existing functional groups, which could lead to more complex and branched structures.

Design of Functional Materials Utilizing this compound as a Monomeric Unit

The use of this compound as a monomeric unit for the design of functional materials is not a widely reported area of research. While other oxo-alcohols or ethyl acetoacetate (B1235776) derivatives have been explored in polymer chemistry, direct applications of this compound are scarce.

Future research could consider:

Polymerization through Hydroxyl Group: Utilizing the hydroxyl group for polymerization reactions, such as polycondensation with dicarboxylic acids or anhydrides to form polyesters, or reactions with diisocyanates to form polyurethanes. The ketone group could then serve as a site for post-polymerization modification or cross-linking.

Polymerization through Ketone Reactivity: Exploring reactions involving the ketone group, such as aldol (B89426) condensations, to form polymer backbones, although this might be more challenging to control for high molecular weight polymers.

Incorporation into Hybrid Materials: Using this compound as a building block for hybrid organic-inorganic materials, where its functional groups can interact with inorganic components.

Precursor for Specialty Polymers: Investigating its role as a precursor for specific monomers that, when polymerized, yield materials with desired properties (e.g., optical, electronic, or biodegradable characteristics).

The unique combination of a ketone and a secondary alcohol in this compound suggests a significant untapped potential across various chemical disciplines. Future research focusing on these emerging frontiers could unlock novel synthetic pathways and material applications for this intriguing compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-3-oxobutanol and its derivatives, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic substitution or condensation reactions with ethyl acetoacetate derivatives. For example, coupling acetylacetone with halogenated ethyl esters under basic conditions (e.g., NaH or K₂CO₃) yields this compound derivatives. Optimize parameters like temperature (60–80°C), solvent polarity (THF or DMF), and catalyst (e.g., LHMDS) to enhance yields .

- Key Data : Ethyl (Z)-2-(aminoaryl)methylene-3-oxobutanoate derivatives were synthesized with yields ranging from 37.2% to 83.8% depending on substituent electronic effects .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound derivatives?

- Methodology :

- ¹H NMR : Identify ester protons (δ 4.1–4.3 ppm) and ketone-adjacent methyl/methylene groups (δ 2.3–3.1 ppm).

- IR : Confirm ester C=O (1730–1750 cm⁻¹) and ketone C=O (1700–1720 cm⁻¹) stretches.

- MS : Molecular ion peaks (e.g., m/z 238.25 for C₁₃H₁₅FO₃) validate molecular formulas .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–80°C. Monitor hydrolysis via HPLC. Derivatives with electron-withdrawing groups (e.g., -CN, -F) exhibit enhanced stability due to reduced nucleophilic attack on the ester moiety .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound derivatives in nucleophilic addition reactions?

- Methodology : Compare reaction kinetics of derivatives with para-substituted aryl groups (e.g., -NO₂, -OCH₃). Electron-deficient groups (e.g., -CN) accelerate nucleophilic attack at the ketone, while bulky substituents (e.g., 2-methylbenzyl) reduce reaction rates by steric hindrance .

- Data Contradiction : Fluorobenzyl derivatives show conflicting bioactivity trends; computational modeling (DFT) is recommended to resolve electronic vs. steric contributions .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Dose-Response Analysis : Test compounds across a wide concentration range (nM–mM) to identify non-linear effects.

- Target Specificity : Use enzyme inhibition assays (e.g., acetylcholinesterase) to distinguish direct activity from off-target interactions.

- Meta-Analysis : Cross-reference bioactivity data from PubChem and DSSTox to validate reproducibility .

Q. How can computational tools (e.g., molecular docking, QSAR) predict the bioactivity of novel this compound analogs?

- Methodology :

- Docking : Simulate interactions with protein targets (e.g., COX-2 or kinases) using AutoDock Vina. Prioritize analogs with high binding affinity (ΔG < −8 kcal/mol).

- QSAR : Correlate substituent descriptors (Hammett σ, LogP) with IC₅₀ values to design optimized derivatives .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.